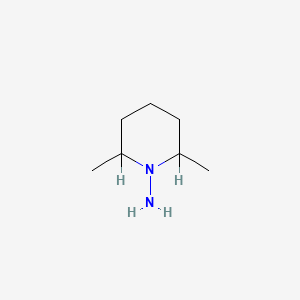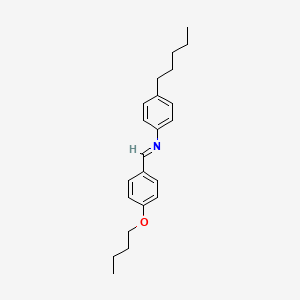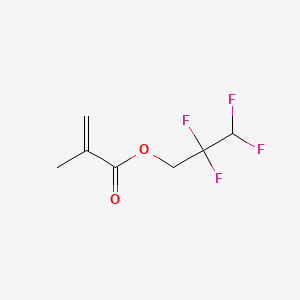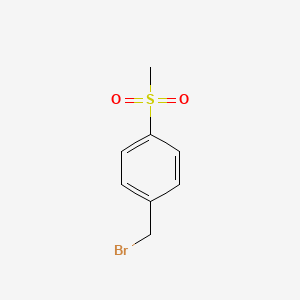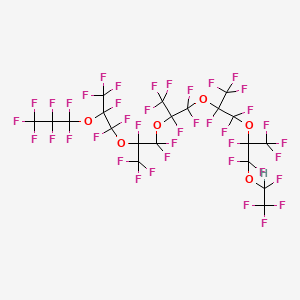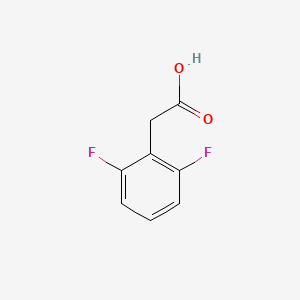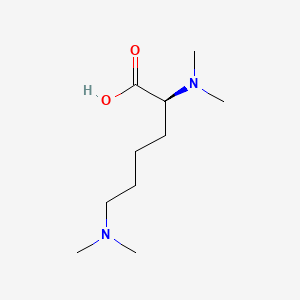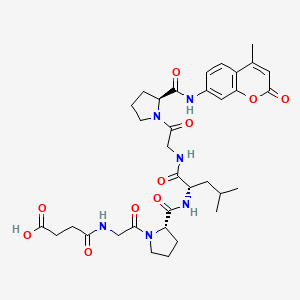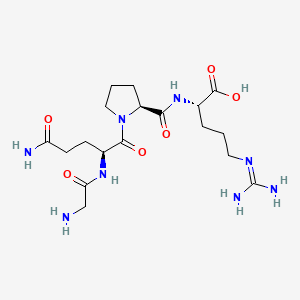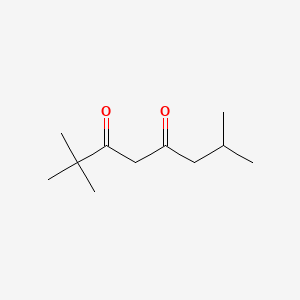
2,2,7-triméthyloctane-3,5-dione
Vue d'ensemble
Description
3,5-Octanedione, 2,2,7-trimethyl- is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Octanedione, 2,2,7-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Octanedione, 2,2,7-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Électrocatalyse dans les solvants eutectiques profonds
2,2,7-triméthyloctane-3,5-dione : présente des applications potentielles en électrocatalyse dans les solvants eutectiques profonds (DES). Les DES sont explorés pour leur nature écologique et économique, et des composés comme le This compound peuvent être utilisés dans la synthèse d'électrocatalyseurs ou comme additifs pour améliorer les propriétés électrocatalytiques des DES .
Synthèse organique
En tant que composé organique avec un groupe dicétone, le This compound peut servir de brique de base en synthèse organique. Il peut être utilisé pour synthétiser diverses molécules organiques, notamment des produits pharmaceutiques et des produits agrochimiques, par le biais de réactions telles que les condensations, les cyclisations et comme précurseur pour la synthèse de produits naturels complexes .
Science des matériaux
En science des matériaux, le This compound pourrait être utilisé pour modifier les propriétés de surface des matériaux. Sa structure chimique lui permet d'interagir avec différents substrats, ce qui pourrait conduire au développement de nouveaux matériaux présentant une stabilité thermique améliorée ou des propriétés électroniques spécifiques .
Chimie analytique
Ce composé peut être utilisé comme matériau standard ou de référence en chimie analytique. En raison de sa structure et de ses propriétés bien définies, il peut aider à l'étalonnage des instruments et à la validation des méthodes analytiques, en particulier en chromatographie en phase gazeuse et en spectrométrie de masse .
Science de l'environnement
This compound : peut trouver des applications en science de l'environnement comme traceur ou marqueur. Sa signature unique peut aider à suivre les processus environnementaux ou à étudier les voies de dégradation des composés organiques .
Chimie verte
Le potentiel du composé en chimie verte réside dans son utilisation comme solvant ou réactif dans des processus visant à minimiser l'utilisation et la génération de substances dangereuses. Il pourrait être impliqué dans le développement de procédés chimiques durables plus sûrs pour l'environnement .
Industrie alimentaire et aromatique
En raison de sa structure cétonique, le This compound pourrait être exploré pour ses propriétés aromatisantes. Il pourrait être utilisé pour conférer des saveurs ou des parfums spécifiques aux produits alimentaires ou pour la création d'agents aromatisants artificiels .
Recherche biomédicale
En recherche biomédicale, le This compound pourrait être utilisé comme réactif dans la synthèse de molécules bioactives. Sa réactivité avec diverses biomolécules peut être exploitée pour étudier les voies biologiques ou pour le développement d'agents diagnostiques .
Mécanisme D'action
Target of Action
The primary targets of 2,2,7-trimethyloctane-3,5-dione are currently unknown. This compound is a relatively new subject of study, and research is ongoing to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of 2,2,7-trimethyloctane-3,5-dione’s action are currently unknown . As more research is conducted, we will gain a clearer picture of these effects.
Analyse Biochimique
Biochemical Properties
3,5-Octanedione, 2,2,7-trimethyl- plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound’s diketone structure allows it to participate in nucleophilic addition reactions, where it can form adducts with nucleophiles such as amino acids and peptides. This interaction can lead to the modification of enzyme activity, either by inhibiting or activating specific enzymes. For instance, 3,5-Octanedione, 2,2,7-trimethyl- has been shown to interact with enzymes involved in oxidative stress responses, potentially altering their activity and impacting cellular redox balance .
Cellular Effects
The effects of 3,5-Octanedione, 2,2,7-trimethyl- on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Octanedione, 2,2,7-trimethyl- has been observed to affect the expression of genes related to apoptosis and cell proliferation, thereby influencing cell survival and growth . Additionally, its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux, which can affect overall cellular energy balance and function.
Molecular Mechanism
At the molecular level, 3,5-Octanedione, 2,2,7-trimethyl- exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can lead to conformational changes in the target molecules, affecting their function. For instance, 3,5-Octanedione, 2,2,7-trimethyl- can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Octanedione, 2,2,7-trimethyl- can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Over time, the degradation products of 3,5-Octanedione, 2,2,7-trimethyl- may exhibit different biological activities, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in cumulative effects on cell viability and function, highlighting the importance of considering temporal factors in experimental designs.
Dosage Effects in Animal Models
The effects of 3,5-Octanedione, 2,2,7-trimethyl- vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhancing antioxidant defenses or promoting cell survival . At higher doses, 3,5-Octanedione, 2,2,7-trimethyl- can become toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond certain concentration levels, emphasizing the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
3,5-Octanedione, 2,2,7-trimethyl- is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of intermediate metabolites that participate in further biochemical processes . Enzymes such as cytochrome P450 oxidases and reductases play a crucial role in the metabolism of 3,5-Octanedione, 2,2,7-trimethyl-, influencing its bioavailability and activity within the body. Additionally, the compound’s effects on metabolic flux can result in changes in the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3,5-Octanedione, 2,2,7-trimethyl- is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Transport proteins such as albumin and lipoproteins can bind to 3,5-Octanedione, 2,2,7-trimethyl-, facilitating its distribution throughout the body. The compound’s localization and accumulation patterns can influence its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3,5-Octanedione, 2,2,7-trimethyl- is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, 3,5-Octanedione, 2,2,7-trimethyl- may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure, further modulating cellular responses.
Propriétés
IUPAC Name |
2,2,7-trimethyloctane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(2)6-9(12)7-10(13)11(3,4)5/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPOWLGOOTMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2071992 | |
| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69725-37-7 | |
| Record name | 2,2,7-Trimethyl-3,5-octanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69725-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069725377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,7-trimethyloctane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,2,7-Trimethyl-3,5-octanedione suitable for forming metal chelates?
A1: Like other β-diketones, H(tod) can act as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. Specifically, it coordinates to metal ions through the two oxygen atoms of the diketone moiety. This ability to form stable complexes with various metal ions makes H(tod) and its derivatives interesting for applications like separation science [] and potentially in catalysis [].
Q2: Has the complexation of 2,2,7-Trimethyl-3,5-octanedione with specific metals been studied?
A2: Yes, research has focused on understanding the formation and properties of metal chelates with H(tod). For example, studies have investigated the interaction of H(tod) with Palladium (Pd) to form Pd-β-diketonates. These complexes have been explored for their separation behavior using techniques like packed column supercritical fluid chromatography (SFC) []. Additionally, the formation and properties of metal chelates with H(tod) have been studied with a variety of metals [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


